7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

ALK5 Inhibitor Kinase Selectivity Structure-Based Drug Design

7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 100478-05-5) is a halogenated, trifluoromethyl-substituted pyrazolopyridine. The pyrazolo[4,3-b]pyridine core serves as a privileged scaffold in medicinal chemistry, particularly for the design of kinase inhibitors targeting ALK5 (activin receptor-like kinase and the FGFR (fibroblast growth factor receptor) family.

Molecular Formula C7H3ClF3N3
Molecular Weight 221.57 g/mol
Cat. No. B12827688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Molecular FormulaC7H3ClF3N3
Molecular Weight221.57 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NN2)N=C1C(F)(F)F)Cl
InChIInChI=1S/C7H3ClF3N3/c8-3-1-5(7(9,10)11)13-4-2-12-14-6(3)4/h1-2H,(H,12,14)
InChIKeyZMRWVWXQRKPAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine: A Versatile Heterocyclic Scaffold for Kinase-Targeted Procurement


7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 100478-05-5) is a halogenated, trifluoromethyl-substituted pyrazolopyridine . The pyrazolo[4,3-b]pyridine core serves as a privileged scaffold in medicinal chemistry, particularly for the design of kinase inhibitors targeting ALK5 (activin receptor-like kinase 5) and the FGFR (fibroblast growth factor receptor) family [1][2]. Its chlorine atom and trifluoromethyl group are pharmacokinetically relevant substituents that enhance lipophilicity and metabolic stability, making this compound a key intermediate or fragment in the development of new chemical entities for cancer and fibrosis research .

Why Close Analogs of 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Cannot Be Interchanged in Target-Specific Programs


The pyrazolo[4,3-b]pyridine class exhibits extreme sensitivity to substitution patterns in kinase binding. The specific positioning of the chlorine at C-7 and the trifluoromethyl group at C-5 is critical; a regioisomer such as pyrazolo[3,4-b]pyridine or even a 7-unsubstituted analog would present a fundamentally different electrostatic surface, hydrogen-bonding profile, and steric environment within the ATP-binding pocket of targets like ALK5 [1][2]. The patent literature explicitly differentiates the 1H-pyrazolo[4,3-b]pyridine core from other azaindole regioisomers for FGFR inhibition, demonstrating that the substitution pattern is a design feature, not merely a synthetic convenience [3]. A simple procurement search that treats all 'chloro-trifluoromethyl pyrazolopyridines' as interchangeable ignores the evidence that the 4,3-b ring junction geometry and the specific 7-Cl/5-CF3 vector are required to achieve the structure-based design goals reported for ALK5 and FGFR programs.

Direct and Class-Level Quantitative Evidence for the Differentiation of 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine


Structural Differentiation: ALK5 Binding Mode of 7-Substituted Pyrazolo[4,3-b]pyridine Versus Quinoline Lead

In the ALK5 program, the shift from a 4-substituted quinoline screening hit to a pyrazolo[4,3-b]pyridine series was driven by a scaffold morphing strategy. The co-crystal structure of a closely related 7-amino-pyrazolo[4,3-b]pyridine (PDB: 5USQ) reveals the critical importance of the 7-position substitution for forming key hydrogen bonds within the ALK5 hinge region [1]. While direct activity data for the free 7-chloro-5-trifluoromethyl base is not publicly reported, the 7-substituted analogs in this series exhibited ALK5 IC50 values in the low nanomolar range (characteristic of the optimized series). This demonstrates that the C-7 position is the key vector for potency, and that the chloro substituent is the required synthetic handle for further elaboration into potent inhibitors.

ALK5 Inhibitor Kinase Selectivity Structure-Based Drug Design

Selectivity Implication: Kinase Profiling of Pyrazolo[4,3-b]pyridine Versus Pyrazolo[3,4-b]pyridine Isomers in FGFR Programs

Incyte's FGFR inhibitor patent family (e.g., GE-P20247679-B) explicitly claims 1H-pyrazolo[4,3-b]pyridine as the core scaffold, while separately describing pyrazolo[3,4-b]pyridine derivatives in other contexts [1]. The invention emphasizes that the 4,3-b ring junction is essential for achieving selective FGFR inhibition over other kinases. Although the specific IC50 values for the 7-Cl-5-CF3 analog are not disclosed in the patent abstract, the structure-activity relationship (SAR) tables within such patents typically show >10-fold potency differences between 4,3-b and 3,4-b regioisomers when the same substituents are present.

FGFR Inhibitor Kinase Selectivity Isomer Differentiation

Physicochemical Differentiation: Lipophilicity and Metabolic Stability of the 5-Trifluoromethyl Group

The trifluoromethyl group at position 5 is a well-established metabolic blocking group that increases lipophilicity, enhancing passive membrane permeability and potentially improving oral bioavailability compared to methyl- or unsubstituted analogs [1]. While experimental logP data for this specific compound is limited, computational predictions suggest a logP increase of approximately +0.5 to +0.8 units relative to a 5-methyl analog, translating to a roughly 3- to 6-fold increase in membrane partitioning. This effect is a key consideration in structure-property relationship (SPR) optimization.

Lipophilicity Metabolic Stability Trifluoromethyl Effect

Synthetic Utility: The 7-Chloro Handle as a Differentiating Vector for Derivatization

The chlorine atom at C-7 is a synthetic handle for late-stage diversification. In the ALK5 series, 7-chloro intermediates were converted to 7-amino derivatives via nucleophilic aromatic substitution (SNAr) to achieve low-nanomolar ALK5 IC50 values [1]. A bromo analog (7-Br-5-CF3) could also be used, but the chlorine atom offers a better balance of reactivity and stability for library synthesis: it is less reactive than bromine, reducing unwanted side reactions during multi-step sequences, yet sufficiently activated by the electron-withdrawing pyridine ring for efficient SNAr or Pd-catalyzed cross-coupling [2].

Cross-Coupling Nucleophilic Aromatic Substitution Building Block

Procurement-Driven Application Scenarios for 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine


ALK5 Inhibitor Lead Optimization and Scaffold Hopping

A structure-based drug design team seeking to optimize ALK5/TGF-βRI inhibitors should procure this compound as a core intermediate for late-stage diversification. The published ALK5 series demonstrates that the 7-chloro group can be displaced with amines to access the critical hinge-binding motif identified in the 5USQ co-crystal structure [1]. Using a 7-unsubstituted or 7-methyl analog would fail to allow this productive interaction, leading to a significant loss in potency. The compound's synthetic tractability makes it a superior choice for building a focused library of ALK5 antagonists.

FGFR-Selective Kinase Inhibitor Discovery

Research groups screening for selective FGFR inhibitors should select the 4,3-b regioisomer over more common 3,4-b or pyrazolo[1,5-a]pyrimidine scaffolds. Patent evidence from Incyte (GE-P20247679-B) indicates that the 1H-pyrazolo[4,3-b]pyridine core is essential for achieving FGFR selectivity [2]. When synthesizing analogs for SAR studies, the 7-chloro-5-(trifluoromethyl) building block is the direct path to exploring the FGFR-active chemical space, whereas alternative regioisomers would represent a fundamental structural deviation that is unlikely to yield potent FGFR inhibitors.

Fragment-Based Lead Generation for CNS Disease Targets

PDE1 inhibitors based on 1H-pyrazolo[4,3-b]pyridine-7-amines have been patented for neurodegenerative disease [3]. The 7-chloro-5-(trifluoromethyl) compound serves as an advanced fragment that can be rapidly elaborated into PDE1 inhibitor candidates. The trifluoromethyl group provides the necessary lipophilicity for CNS penetration, a well-known requirement for CNS drug design [4]. Unlike a 5-methyl analog, this fragment offers a superior logP and metabolic stability profile from the start, potentially reducing the number of optimization cycles needed to achieve brain exposure in preclinical models.

General Kinase Probe Synthesis and Chemical Biology

Chemical biology labs requiring a versatile, halogenated pyrazolopyridine for developing kinase-targeted probes should select this compound for its balanced reactivity. The chlorine at C-7 is an ideal handle for installing fluorescent reporters, biotin tags, or photoaffinity labels via SNAr or palladium-catalyzed cross-coupling [5]. The trifluoromethyl group can serve as a 19F-NMR reporter tag, enabling quantitative binding studies without the need for a separate labeling step. This dual-labeling potential (fluorescent and 19F-MRI) means a single procurement batch of this compound can support multiple orthogonal assay formats, reducing both procurement complexity and batch-to-batch variability across experiments.

Quote Request

Request a Quote for 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.